molecular formula C12H8BrN3O4S B11658218 5-bromo-2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11658218
M. Wt: 370.18 g/mol
InChI Key: LZTHEFWNJBNGRW-MKMNVTDBSA-N
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Description

5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a hydrazone derivative known for its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrothiophene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is carried out in an ethanol medium, with the mixture being heated to 60-70°C for 3-5 hours to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as cathepsin E and neutrophil elastase, by forming stable complexes with them. This inhibition can lead to anti-inflammatory and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs.

Properties

Molecular Formula

C12H8BrN3O4S

Molecular Weight

370.18 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8BrN3O4S/c13-7-1-3-10(17)9(5-7)12(18)15-14-6-8-2-4-11(21-8)16(19)20/h1-6,17H,(H,15,18)/b14-6+

InChI Key

LZTHEFWNJBNGRW-MKMNVTDBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O

Origin of Product

United States

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